1-Methyluracil (1-methylpyrimidine-2,4(1H,3H)-dione), also known as 1-MeU, is a pyrimidine derivative and a modified nucleobase. It is a naturally occurring compound found in plants such as Melochia pyramidata L. []. This modified nucleobase has been extensively studied in various scientific research fields due to its structural similarity to naturally occurring uracil, a fundamental component of ribonucleic acid (RNA). 1-Methyluracil serves as a valuable model compound for investigating the chemical and physical properties of uracil and its interactions with other molecules. It is frequently employed in research related to radiation chemistry, DNA damage, and hydrogen-bonding interactions [, , ].
1-Methyluracil can be sourced from natural biological processes or synthesized in laboratories. It falls under the category of nucleobases and is often studied for its interactions with metal complexes, particularly in the context of anticancer research. Its derivatives have been explored for potential therapeutic applications, especially in drug design and development .
The synthesis of 1-methyluracil can be achieved through various methods. A notable approach involves the reaction of uracil with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. This process typically requires careful control of reaction parameters to optimize yield and purity.
Methodology:
Recent advancements have introduced microwave-assisted synthesis techniques, which can significantly enhance reaction rates and yields while reducing reaction times .
The molecular formula of 1-methyluracil is . Its structure consists of a pyrimidine ring with a carbonyl group at positions 2 and 4, and a methyl group at position 1.
Crystallographic studies have revealed bond lengths and angles that provide insights into the compound's stability and reactivity .
1-Methyluracil participates in various chemical reactions, including:
The mechanism of action for 1-methyluracil primarily involves its role as an antimetabolite. It competes with uracil for incorporation into RNA, disrupting normal RNA synthesis and function. This interference can lead to apoptosis in rapidly dividing cells, making it a candidate for cancer therapy.
1-Methyluracil exhibits several notable physical and chemical properties:
The applications of 1-methyluracil span various fields:
1-Methyluracil (C₅H₆N₂O₂), systematically named as 1-methyl-2,4(1H,3H)-pyrimidinedione, is a methylated derivative of the RNA nucleobase uracil, where a methyl group replaces the hydrogen atom at the N1 position. This modification blocks N1-mediated hydrogen bonding and alters electronic distribution, making 1-methyluracil a pivotal model compound for probing nucleic acid chemistry and interactions. It appears as a white crystalline solid with a melting point of 236–238°C and moderate water solubility (20 g/L at ambient temperature) [4] [7]. With a molecular weight of 126.11 g/mol and a pKa predicted at 9.77, its physicochemical behavior bridges nucleobase biochemistry and synthetic chemistry [4].
Unlike uracil, which participates in Watson-Crick base pairing in RNA, 1-methyluracil serves as a non-polymerizable unit. Its biological relevance includes identification as a metabolite in Cordyceps sinensis fungi [6], and its structural framework underpins therapeutic nucleoside analogs like 5-fluorouracil [9]. The N1 methylation stabilizes the lactam tautomer (diketo form), influencing hydrogen-bonding capabilities and metal-coordination preferences [1] [5].
Table 1: Physicochemical Properties of 1-Methyluracil
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₆N₂O₂ | [4] |
Molecular Weight | 126.11 g/mol | [4] |
Melting Point | 236–238°C | [4] |
Water Solubility | 20 g/L | [4] |
pKa | 9.77 (predicted) | [4] |
Enthalpy of Sublimation (ΔsubH) | 29.09 ± 0.96 kcal/mol (439 K) | [7] |
Ionization Potential | 9.0 ± 0.1 eV | [7] |
The core significance of 1-methyluracil lies in its ability to mimic RNA nucleobase interactions while providing defined steric and electronic perturbations. Its crystal structure adopts an orthorhombic lattice (space group Ibam), where molecules organize into planar sheets stabilized by N3—H···O4 and N3—H···O2 hydrogen bonds between the exocyclic carbonyl groups and amide protons of adjacent molecules. This arrangement results in a dihedral angle of 77.7° between the pyrimidine ring and the platinum coordination plane in metal adducts, highlighting its role in directing supramolecular architectures [2] [5]. Hydrogen-bonding networks in crystals exhibit medium-to-strong interactions, with IR spectroscopy revealing characteristic N—H stretching bands between 2500–3500 cm⁻¹. Substitution at C5 (e.g., fluorine) or C4 (e.g., sulfur) alters bond polarization, weakening hydrogen-bond strength and shifting vibrational frequencies [2].
Tautomerism and Electronic Effects: Methylation at N1 locks 1-methyluracil in the diketo tautomeric form, enhancing carbonyl basicity and altering dipole moments compared to uracil. Density Functional Theory (DFT) calculations confirm that the methyl group elevates electron density at O4 and O2, favoring coordination with metal ions like Pt²⁺, Pd²⁺, and Ag⁺ [5] [10]. This property is exploited in modeling metal-nucleic acid interactions, such as cisplatin adducts.
Metal Coordination: 1-Methyluracil forms stable N3-bound complexes with square-planar Pt(II) and Pd(II) ions, as in cis-[Pt(NH₃)₂(1MeU-N3)Cl] (1a). X-ray crystallography confirms Pt—N3 bond lengths of ~2.05 Å when trans to ammine ligands, illustrating trans influence effects. In aqueous solution, hydrolysis of 1a yields dinuclear species like cis-[(NH₃)₂(1MeU-N3)Pt(μ-OH)Pt(1MeU-N3)(NH₃)₂]⁺ (3) or head-to-tail cis-[Pt₂(NH₃)₄(μ-1MeU-N3,O4)₂]²⁺ (4), demonstrating versatile bridging modes via N3, O4, or μ-OH ligands [5].
Table 2: Key Structural Features of 1-Methyluracil and Derivatives
Feature | Observation | Technique | |
---|---|---|---|
Crystal Space Group | Ibam (orthorhombic) | X-ray diffraction | [2] [5] |
Dominant H-Bonds | N3—H···O4, N3—H···O2 | IR Spectroscopy | [2] |
Pt—N3 Bond Length | 2.050(8) Å (trans to NH₃) | X-ray crystallography | [5] |
Dihedral Angle (1a’) | 77.7° (1MeU vs. Pt plane) | X-ray crystallography | [5] |
O4 Chemical Shift (¹⁹F-¹³C) | Sensitive to GU wobble pairs | NMR | [9] |
1-Methyluracil serves as an indispensable surrogate for studying non-covalent interactions fundamental to RNA structure and protein recognition, circumventing the complexities of polymeric nucleic acids.
Protein-Nucleic Acid Interactions: As a model for uracil in RNA-protein interfaces, 1-methyluracil forms specific hydrogen-bonded complexes with amino acid side chains. Temperature-dependent field ionization mass spectrometry and DFT studies reveal that acrylamide (mimicking asparagine/glutamine side chains) binds 1-methyluracil via a dual hydrogen-bonding motif: C2=O···H—N (acrylamide) and N3—H···O=C (acrylamide). This interaction yields a stabilization enthalpy (ΔH) of –61.9 kJ/mol, comparable to natural base-amide interactions in ribonucleoprotein complexes [3]. The methyl group prevents N1 protonation, isolating contributions from O2/O4 acceptors and clarifying energetics in base stacking or recognition pockets.
Spectroscopic Probes: Incorporation of 5-fluoro-1-methyluracil (5F-1MeU) creates a sensitive ¹⁹F-¹³C spin pair for NMR spectroscopy. The ¹⁹F nucleus offers high sensitivity (83% of ¹H) and wide chemical shift dispersion, enabling detection of conformational dynamics in large RNAs. For example, in the 61-nt human hepatitis B virus (hHBV) ε RNA, 5F-1MeU labels distinguish helical regions (sharp peaks) from flexible loops (broad peaks) and identify small-molecule binding pockets through chemical shift perturbations [9]. The ¹⁹F-¹³C TROSY effect reduces linewidths by >50% compared to ¹H-¹³C pairs, extending NMR applicability to RNAs >20 kDa.
Metal-Mediated Base Pairing: In cisplatin adducts, 1-methyluracil demonstrates metal-dependent condensation patterns. The aquated derivative cis-[Pt(NH₃)₂(1MeU-N3)(OH₂)]⁺ (1b) forms heterogeneous oligomers, including μ-OH-bridged dimers and N3,O4-bridized head-tail species. Electrospray ionization mass spectrometry (ESI-MS) detects multimers (e.g., tetramers) stabilized by Na⁺ ions, mimicking uracil quartets in tetrastranded RNA [5]. This illustrates how 1-methyluracil simplifies the analysis of metal-driven nucleic acid assembly.
Theoretical Investigations: Ab initio molecular dynamics (AIMD) simulations of crystalline 1-methyluracil reproduce hydrogen-bonding dynamics and IR spectra, validating computational models for nucleobase interactions [2]. DFT studies further quantify metal-binding affinities, showing Zn²⁺ and Mg²⁺ preferentially coordinate O4 over O2, with binding energies differing by >20 kJ/mol [10]. These insights guide predictions for metal-dependent RNA folding.
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